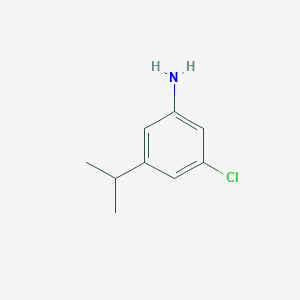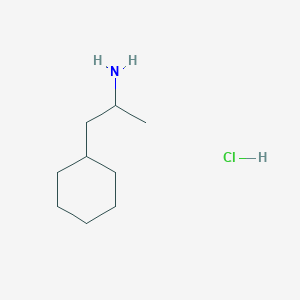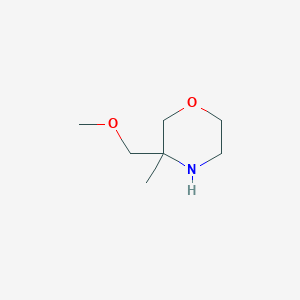
N-(cyclopropylmethyl)carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)carbamoyl chloride: is a synthetic compound with the molecular formula C5H8ClNO and a molecular weight of 133.6 g/mol . This compound is widely used in scientific experiments due to its versatile range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(cyclopropylmethyl)carbamoyl chloride can be synthesized through various methods. One common method involves the reaction of an amine with phosgene, which produces the carbamoyl chloride along with hydrogen chloride as a byproduct . Another method involves the addition of hydrogen chloride to an isocyanate, forming the carbamoyl chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form carbamates or ureas.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carbamic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Nonpolar organic solvents are typically used to dissolve this compound and facilitate the reactions.
Major Products:
Carbamates: Formed when this compound reacts with alcohols or phenols.
Ureas: Formed when this compound reacts with amines.
Scientific Research Applications
N-(cyclopropylmethyl)carbamoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds, particularly in the formation of carbamates and ureas.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s chloride group is highly reactive and can be easily replaced by nucleophiles, leading to the formation of carbamates or ureas . This reactivity is utilized in various chemical syntheses and modifications.
Comparison with Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Ethylcarbamoyl chloride: Similar in structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness: N-(cyclopropylmethyl)carbamoyl chloride is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other carbamoyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the cyclopropylmethyl group is desired.
Properties
CAS No. |
1314934-12-7 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.57 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H,7,8) |
InChI Key |
BRDSJJRTFLIQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)Cl |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





